molecular formula C12H17N3 B8309923 3-Amino-5-isopropyl-1-phenyl-2-pyrazoline

3-Amino-5-isopropyl-1-phenyl-2-pyrazoline

Cat. No. B8309923
M. Wt: 203.28 g/mol
InChI Key: XCKOISYCTDXPJM-UHFFFAOYSA-N
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Patent
US04432991

Procedure details

A 0.31 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 6.3 g. of phenylhydrazine is added followed by 5.5 g. of 4-methyl-2-pentenonitrile. The reaction mixture is refluxed for 16 hours. The solvent is removed in vacuo, water is added to the residue and the mixture is extracted with dichloromethane. The extract is dried over anhydrous magnesium sulfate and evaporated to give a gum. The gum is chromatographed on a column containing 400 g. of a synthetic magnesium silicate absorbent. The column is eluted first with protions of 21/2% acetone-hexane and 5% acetone-hexane to remove exteraneous colored material, then with portions of 25% and 10% acetone-hexane to remove the product. The product cuts are evaporated to give 2.7 g. of a dark gum which solidifies on standing. This material is recrystallized twice from ether-hexane to give 1.7 g. of the product of the Example as tan crystals, m.p. 115°-117° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][CH:11]([CH3:16])[CH:12]=[CH:13][C:14]#[N:15]>C(O)C>[NH2:15][C:14]1[CH2:13][CH:12]([CH:11]([CH3:16])[CH3:10])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=CC#N)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo, water
ADDITION
Type
ADDITION
Details
is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a gum
CUSTOM
Type
CUSTOM
Details
The gum is chromatographed on a column
ADDITION
Type
ADDITION
Details
containing 400 g
WASH
Type
WASH
Details
The column is eluted first with protions of 21/2% acetone-hexane and 5% acetone-hexane
CUSTOM
Type
CUSTOM
Details
to remove exteraneous colored material
CUSTOM
Type
CUSTOM
Details
with portions of 25% and 10% acetone-hexane to remove the product
CUSTOM
Type
CUSTOM
Details
The product cuts are evaporated
CUSTOM
Type
CUSTOM
Details
to give 2.7 g
CUSTOM
Type
CUSTOM
Details
This material is recrystallized twice from ether-hexane
CUSTOM
Type
CUSTOM
Details
to give 1.7 g

Outcomes

Product
Name
Type
Smiles
NC1=NN(C(C1)C(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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